molecular formula C10H8N2O B8798077 2H-[1,2'-Bipyridin]-2-one CAS No. 3480-65-7

2H-[1,2'-Bipyridin]-2-one

Cat. No.: B8798077
CAS No.: 3480-65-7
M. Wt: 172.18 g/mol
InChI Key: TTYWSMWHPYKDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1(2H),2’-Bipyridin]-2-one: is a heterocyclic compound consisting of two pyridine rings connected by a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1(2H),2’-Bipyridin]-2-one typically involves the reaction of substituted or unsubstituted pyridones with 2-halopyridine derivatives in the presence of a base such as sodium hydride (NaH) . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.

Industrial Production Methods: Industrial production methods for [1(2H),2’-Bipyridin]-2-one derivatives often involve large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: [1(2H),2’-Bipyridin]-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the substituents on the pyridine rings and the reaction conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce chlorinated or fluorinated derivatives, while oxidation can lead to the formation of bipyridinium salts .

Comparison with Similar Compounds

Uniqueness: [1(2H),2’-Bipyridin]-2-one is unique due to its specific structural features, such as the presence of a nitrogen atom connecting the two pyridine rings. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

3480-65-7

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-pyridin-2-ylpyridin-2-one

InChI

InChI=1S/C10H8N2O/c13-10-6-2-4-8-12(10)9-5-1-3-7-11-9/h1-8H

InChI Key

TTYWSMWHPYKDEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=CC=CC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

25 ml of a dimethylformamide solution containing 4.00 g of 2 (1H)-pyridone and 8.00 g of 2-bromopyridine was incorporated with 3.80 g of potassium carbonate and 0.51 g of cupurous iodide, followed by stirring at 120° C. for 2 hours. After the mixture was returned to room temperature, water was added thereto. The mixture was extracted with ethyl acetate, and the ethyl acetate layer was washed with water and brine, and then dried over magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel chromatography (ethyl acetate/hexane=1:1), to give 1.58 g of the title compound as a pale yellow wax.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
2
Quantity
4 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
8 g
Type
reactant
Reaction Step Four
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25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

25 ml of a dimethylformamide solution containing 4.00 g of 2(1H)-pyridone and 8.00 g of 2-bromopyridine was incorporated with 3.80 g of potassium carbonate and 0.51 g of cupurous iodide, followed by stirring at 120° C. for 2 hours. After the mixture was returned to room temperature, water was added thereto. The mixture was extracted with ethyl acetate, and the ethyl acetate layer was washed with water and brine, and then dried over magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel chromatography (ethyl acetate/hexane=1:1), to give 1.58 g of the title compound as a pale yellow wax.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

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